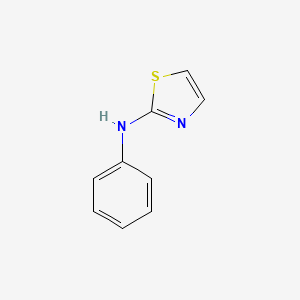

N-Phenyl-2-aminothiazole

Description

Significance of the 2-Aminothiazole (B372263) Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a privileged structural motif in medicinal chemistry, meaning it is a recurring feature in numerous biologically active compounds and approved drugs. researchgate.netnih.gov This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, provides a unique spatial arrangement and electronic properties that facilitate interactions with a diverse range of biological targets. researchgate.net The amino group at the second position is a key functional handle, allowing for a variety of chemical modifications to build extensive libraries of derivatives. researchgate.net

The significance of the 2-aminothiazole scaffold is underscored by its presence in a wide spectrum of therapeutic agents. Marketed drugs containing this core structure include the anti-inflammatory drug Meloxicam, the cephalosporin (B10832234) antibiotic Cefdinir, and the anticancer agent Dasatinib. researchgate.netresearchgate.net The broad therapeutic applicability of 2-aminothiazole derivatives is remarkable, with research demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant agents. nih.govmdpi.comresearchgate.net This versatility makes the 2-aminothiazole scaffold a highly attractive starting point for the design and development of new drugs. scholarsresearchlibrary.com

Historical Context and Evolution of N-Phenyl-2-aminothiazole in Drug Discovery Research

The journey of the 2-aminothiazole scaffold in drug discovery dates back to the early days of synthetic medicinal chemistry. The Hantzsch thiazole (B1198619) synthesis, a classic organic reaction, has long provided a reliable method for constructing this heterocyclic system. researchgate.net Initially, research focused on the synthesis and exploration of various substituted 2-aminothiazoles for a range of biological activities.

The introduction of a phenyl group at the N-2 position, creating the this compound core, marked a significant step in the evolution of this research area. This modification was often driven by the desire to enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles and target interactions.

A pivotal moment in the history of this compound research came with the development of the anticancer drug Dasatinib. While Dasatinib itself is a more complex molecule, its discovery spurred intense interest in related structures, including this compound derivatives, as potential kinase inhibitors and anticancer agents. nih.govnih.gov This led to a surge in synthetic efforts and biological evaluations of this compound compounds, with a particular focus on their antiproliferative effects. nih.gov More recently, the focus has expanded to investigate their potential in treating multi-drug resistant bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

Scope and Academic Research Focus on this compound Compounds

Current academic research on this compound compounds is vibrant and multifaceted, exploring a wide range of therapeutic applications. A significant portion of this research is concentrated on the development of novel anticancer agents. mdpi.comnih.gov Scientists are actively designing and synthesizing new this compound derivatives and evaluating their cytotoxic effects against various cancer cell lines. nih.govnih.gov

Another major area of investigation is the antimicrobial potential of these compounds. With the rise of antibiotic resistance, the need for new antibacterial agents is critical. Research has shown that this compound derivatives exhibit promising activity against a range of bacteria, including multi-drug resistant strains. researchgate.netnih.gov Studies are also exploring their efficacy as antiviral and antifungal agents. nih.govmdpi.com

Beyond oncology and infectious diseases, the academic community is also exploring other potential therapeutic applications of this compound derivatives, such as their use as enzyme inhibitors and antioxidants. researchgate.netmdpi.com The versatility of the this compound scaffold continues to inspire medicinal chemists to explore its potential in addressing a wide array of unmet medical needs.

Interactive Data Table of Research Findings

| Compound Class | Therapeutic Target/Application | Key Research Finding | Source |

|---|---|---|---|

| This compound Derivatives | Anticancer | Some derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.govnih.gov | nih.govnih.gov |

| Aminoguanidine (B1677879) analogues of this compound | Anti-MRSA | Showed promising activity against different strains of bacteria with a good safety profile. researchgate.net | researchgate.net |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Anticancer (Leukemia) | A specific derivative exhibited high antiproliferative potency on human K563 leukemia cells. nih.gov | nih.gov |

| N-substituted 4-phenyl-2-aminothiazole derivatives | Enzyme Inhibition | Demonstrated inhibitory properties against human carbonic anhydrase (hCA) I and II. researchgate.net | researchgate.net |

| Substituted N-phenyl-2-aminothiazoles | Antiviral | A derivative with a 4-trifluoromethylphenyl substituent showed significant antiviral activity against influenza A. mdpi.com | mdpi.com |

| 2-amino-4-(2-pyridyl) thiazole derivatives | Antimycobacterial and Antiplasmodial | Optimal activity was observed with a substituted phenyl ring at the 2-amino position. researchgate.net | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVGQYZRJXSMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902615 | |

| Record name | NoName_3153 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Phenyl 2 Aminothiazole and Its Derivatives

Classical and Modern Synthesis Approaches for the N-Phenyl-2-aminothiazole Nucleus

The synthesis of the this compound core has been achieved through several methodologies, each with its own set of advantages and applications. These methods are foundational for creating a diverse library of derivatives for further investigation.

Hantzsch Thiazole (B1198619) Synthesis and Its Mechanistic Variations

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. encyclopedia.pubmdpi.com It classically involves the condensation reaction between an α-haloketone and a thiourea (B124793) derivative. encyclopedia.pubnih.gov In the context of this compound, this would involve the reaction of an appropriate α-haloketone with N-phenylthiourea.

The mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization through the attack of one of the nitrogen atoms on the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 2-aminothiazole (B372263) ring. encyclopedia.pub

Variations of this synthesis have been developed to improve yields and expand the substrate scope. For instance, different halogenating agents can be used to generate the α-haloketone in situ from a ketone. rsc.org The reaction conditions can also be modified, including the choice of solvent and the use of catalysts, to optimize the reaction for specific substrates. mdpi.com

A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized using the Hantzsch reaction, starting from 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide and various α-halo-ketones. researchgate.net Similarly, the synthesis of N-2 aryl analogues of a potent aminothiazole scaffold was achieved via the classic Hantzsch synthesis, starting from 2-bromoacetylpyridine hydrobromide and the corresponding N-substituted thiourea. nih.gov

Cyclocondensation Reactions for Thiazole Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the this compound nucleus. researchcommons.org These reactions involve the formation of the thiazole ring from acyclic precursors through an intramolecular condensation, typically with the elimination of a small molecule like water.

One common approach involves the reaction of a compound containing a thioamide functional group with a suitable electrophile. researchcommons.org For the synthesis of this compound derivatives, this can be achieved by reacting a substituted phenylthiourea (B91264) with an α-halocarbonyl compound. nih.gov This method is closely related to the Hantzsch synthesis but can be viewed more broadly as a cyclocondensation process.

For example, the synthesis of certain 2-aminothiazole derivatives has been accomplished through the cyclocondensation of an α-bromoacetyl derivative with reagents containing a thioamide function. researchcommons.org Another variation involves the reaction of acetophenones with thiourea in the presence of bromine, leading to the formation of 2-aminothiazole derivatives. mdpi.com

The versatility of cyclocondensation reactions allows for the introduction of a wide range of substituents onto the thiazole ring by varying the starting materials. This flexibility is crucial for the development of new this compound derivatives with specific chemical properties.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net The synthesis of this compound and its derivatives has significantly benefited from this technology.

The application of microwave irradiation to the Hantzsch thiazole synthesis has been particularly successful. nih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%) and with significantly reduced reaction times compared to conventional reflux conditions. nih.gov

Another example is the microwave-assisted synthesis of 4-(o-chlorophenyl)-2-aminothiazole from o-chloroacetophenone, iodine, and thiourea. nih.gov This green chemistry approach offers selective and rapid reactions, yielding the product in high amounts within minutes. nih.gov Furthermore, a solvent-free microwave-assisted synthesis of 2-amino-5-aryl thiazoles has been developed using NaHSO4-SiO2 as a heterogeneous catalyst, highlighting the environmentally friendly nature of this technique. rjpbcs.com

| Reactants | Conditions | Product | Yield | Reference |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Microwave irradiation, 250 psi | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89-95% | nih.gov |

| o-chloroacetophenone, iodine, thiourea | Microwave irradiation | 4-(o-chlorophenyl)-2-aminothiazole | High | nih.gov |

| Substituted acetophenone (B1666503), thiourea, NaHSO4-SiO2 | Microwave irradiation, solvent-free | 2-amino-5-phenyl thiazole derivatives | Not specified | rjpbcs.com |

One-Pot Synthetic Procedures for Substituted N-Phenyl-2-aminothiazoles

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps in a single flask without the need for isolating intermediates. rsc.orgclockss.org Several one-pot procedures have been developed for the synthesis of substituted N-Phenyl-2-aminothiazoles.

A facile one-pot synthesis of 2-aminothiazole derivatives has been achieved by reacting aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org This method proceeds through an α-bromination/cyclization process, affording the desired products in good to excellent yields. clockss.org For example, the reaction of 4'-fluoroacetophenone (B120862) with N-phenylthiourea yielded 4-(4-fluorophenyl)-N-phenylthiazol-2-amine in 70% isolated yield. clockss.org

Another efficient one-pot method involves the reaction of α-haloketones with potassium thiocyanate (B1210189) and amines. scilit.com This approach allows for the synthesis of N-substituted 2-aminothiazoles from readily available starting materials. scilit.com Additionally, a one-pot, three-step synthesis of aminothiazoles has been developed using an inorganic-supported reagent system, which simplifies the work-up procedure as the reagents can be removed by simple filtration. rsc.org

These one-pot methodologies provide a streamlined and efficient route to a variety of substituted N-Phenyl-2-aminothiazoles, making them highly valuable for the rapid generation of compound libraries for screening purposes.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Aromatic methyl ketones, N-phenylthiourea | Copper(II) bromide | Substituted N-phenyl-2-aminothiazoles | 68-88% | clockss.org |

| α-haloketones, potassium thiocyanate, amines | One-pot | N-substituted 2-aminothiazoles | Not specified | scilit.com |

| α-bromo ketones | KSCN/SiO2, RNH3OAc/Al2O3 | 2-aminothiazoles | High | rsc.org |

Thiosemicarbazide (B42300) and Aldehyde Condensation Routes

The condensation of thiosemicarbazides with aldehydes represents another viable pathway for the synthesis of thiazole derivatives, although it often leads to thiosemicarbazones as intermediates which can then be cyclized. researchgate.net This route offers a different set of starting materials and can be particularly useful for accessing specific substitution patterns.

The reaction of thiosemicarbazide with an appropriate aldehyde can yield a thiosemicarbazone. researchgate.net Subsequent reaction with an α-haloketone can lead to the formation of a thiazole ring. semanticscholar.org For instance, the condensation of thiosemicarbazide with an aldehyde, followed by cyclization with an α-halogenated carbonyl compound, has been used to afford aminothiazole scaffolds. nih.gov

A one-step synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives has been reported from the reaction of thiosemicarbazides with aldehyde derivatives containing methoxy (B1213986) and hydroxy groups, with yields up to 95%. researchgate.net This eco-friendly process highlights the utility of this condensation route.

While this method may involve multiple steps, it provides a flexible approach to the synthesis of this compound derivatives with diverse functionalities.

Hydrolysis-Thionyl Chloride-Weinreb Amide Pathway

The synthesis begins with the hydrolysis of a benzonitrile (B105546) to the corresponding benzoic acid. derpharmachemica.com The benzoic acid is then treated with thionyl chloride to form the acid chloride. derpharmachemica.comresearchgate.net This reactive intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride to produce the Weinreb amide. derpharmachemica.compurdue.edu

The Weinreb amide is a versatile intermediate that can be treated with a Grignard reagent to yield a ketone. derpharmachemica.com This ketone, which is an α-substituted acetophenone derivative, can then undergo cyclocondensation with a thioamide to afford the desired 2-aminothiazole derivative. derpharmachemica.com This pathway has been successfully employed for the synthesis of a series of 2-aminothiazole derivatives in good yields. derpharmachemica.com

This method, although longer than one-pot procedures, provides a high degree of control over the final structure of the this compound derivative.

Strategic Functionalization and Derivatization of this compound

N-Substitution Reactions on the Amine Moiety

The exocyclic amine of this compound is a key site for introducing structural diversity through N-substitution reactions, including alkylation and arylation.

N-Alkylation: The direct N-alkylation of 2-aminothiazoles can be challenging due to the potential for competing reaction at the endocyclic nitrogen atom. However, methodologies using benzyl (B1604629) alcohols in the presence of sodium hydroxide (B78521) have been reported for the selective N-alkylation of various heteroaromatic primary amines. acs.orgnih.gov This "borrowing hydrogen" strategy involves the in-situ generation of an aldehyde from the alcohol, which then forms an imine with the amine, followed by reduction through a hydride transfer from the alcohol. nih.gov Under specific conditions, such as with one equivalent of NaOH, this can lead to N1,C5-dialkylation of 4-phenyl-2-aminothiazoles. acs.orgnih.govfigshare.comresearchgate.net

N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. Methods for the N-arylation of 2-aminothiazoles with aryl bromides and triflates have been developed. nih.govacs.org These protocols often require careful selection of ligands and reaction conditions to achieve high efficiency and overcome the historically problematic nature of 2-aminoazoles as substrates in Pd-catalyzed reactions. nih.gov The use of specific ligands, like L1 in one study, and additives such as acetic acid can facilitate catalyst activation and enable the coupling of even electron-rich aryl halides with unprecedented efficiency. nih.gov Copper-catalyzed methodologies have also been established for the N-arylation of 2-aminobenzothiazoles with boronic acids at room temperature, offering a milder alternative. rsc.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Benzyl Alcohols, cat. NaOH | N-alkylated-4-phenyl-2-aminothiazoles | nih.gov |

| N1,C5-Dialkylation | Benzyl Alcohols, 1 equiv. NaOH | N1,C5-dialkylated-4-phenyl-2-aminothiazoles | acs.orgnih.gov |

| N-Arylation (Pd-catalyzed) | Aryl bromides/triflates, Pd(OAc)₂, Ligand, K₂CO₃, t-BuOH, 110 °C | N-aryl-2-aminothiazoles | nih.gov |

| N-Arylation (Cu-catalyzed) | Phenylboronic acids, Cu(OAc)₂, 1,10-phenanthroline, Acetonitrile, RT | N-arylated 2-aminobenzothiazoles | rsc.org |

Regioselective Functionalization of the Thiazole Ring (e.g., 3-, 4-, 5-Substituted Derivatives)

Functionalization of the thiazole ring itself allows for the introduction of substituents at the C4 and C5 positions, and indirectly at the N3 position.

C5-Substitution: The C5 position of the 2-aminothiazole ring is electron-rich and susceptible to electrophilic substitution. Direct arylation at this position has been achieved using aryl bromides as aryl donors in an improved protocol. researchgate.net This method provides exclusive regioselectivity for the 5-position. researchgate.net Furthermore, as mentioned previously, N1,C5-dialkylation can occur under specific basic conditions with alcohols. acs.orgnih.gov

C4-Substitution: The classic Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioureas, is the most fundamental method for introducing substituents at the C4 position. nanobioletters.comtandfonline.com By choosing an appropriately substituted phenacyl bromide (or other α-haloketone), a phenyl group or other desired moiety can be installed at C4. nanobioletters.com

N3-Substitution: While direct substitution on the endocyclic nitrogen is part of the broader N-alkylation/arylation landscape, it's important to distinguish it from the exocyclic amine substitution. Regioselective benzylation can be directed to either the endo- or exo-cyclic nitrogen by using different reaction conditions. researchgate.net

Halogenation Reactions and Subsequent Nucleophilic Substitution Protocols

Halogenation provides a versatile handle for further functionalization of the this compound scaffold. The electron-rich C5 position is the most common site for electrophilic halogenation.

Halogenation: The halogenation of 2-aminothiazoles typically occurs at the C5 position through an addition-elimination mechanism. jocpr.com Studies have investigated the bromination and chlorination of N-protected 4-phenyl-2-aminothiazole derivatives. nih.gov Biocatalytic methods using enzymes like vanadium-dependent haloperoxidases have also been explored for the selective bromination of 2-aminothiazoles under mild, aqueous conditions. nih.govacs.org These enzymatic methods are advantageous as they can avoid the need for protecting groups on other reactive functionalities within the molecule. nih.gov

Nucleophilic Substitution: The resulting 5-halo-2-aminothiazoles are valuable intermediates for introducing a variety of nucleophiles. jocpr.com This two-step sequence of halogenation followed by nucleophilic substitution allows for the synthesis of derivatives that are not directly accessible. For example, 5-amino-substituted-2-aminothiazoles and bis(2-aminothiazole) sulfides have been synthesized via this protocol. jocpr.com Suzuki-Miyaura cross-coupling reactions can also be performed on the brominated thiazoles to form C-C bonds, demonstrating the utility of the halogen as a synthetic handle. nih.govacs.org

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Bromination | Br₂/NaHCO₃/DMF | C5 | 5-bromo-2-aminothiazole derivative | jocpr.com |

| Iodination | I₂/H₂O/EtOH | C5 | 5-iodo-2-aminothiazole derivative | jocpr.com |

| Nucleophilic Substitution | 5-halothiazole, Amine/Thiourea | C5 | 5-amino/thio-substituted thiazole | jocpr.com |

| Biocatalytic Bromination | Brominase, KBr, H₂O₂ | C5 | 5-bromo-2-aminothiazole derivative | nih.govacs.org |

Vilsmeier-Haack Formylation Reactions on this compound Derivatives

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. In the context of this compound derivatives, the reaction with the Vilsmeier reagent (typically generated from POCl₃ and DMF) shows structural selectivity. bilecik.edu.trresearchgate.net The formylation can occur at the thiazole ring (C5 position), the phenyl group, or the exocyclic amine group. bilecik.edu.trresearchgate.netresearcher.life In some cases, compounds with N,N-dimethylformimidamide groups are formed by reaction with the free amino group. bilecik.edu.trresearchgate.net For N-phenyl substituted thiazoles, the formyl group can be added to the amine group to yield N-phenyl-N-(4-phenylthiazol-2-yl)formamide.

Acylation and Amide Formation Strategies

Acylation of the exocyclic amine to form amides is a common and straightforward derivatization strategy. This transformation is typically achieved by reacting the this compound with an acylating agent such as an acid chloride or anhydride. derpharmachemica.commdpi.com For instance, a series of N-(4-phenyl-1,3-thiazol-2-yl)benzamides has been synthesized by reacting 2-amino-4-phenylthiazole (B127512) with various substituted benzoyl chlorides. derpharmachemica.com This reaction introduces a carbonyl group adjacent to the amine nitrogen, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. derpharmachemica.comthaiscience.info

| Starting Material | Acylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-amino-4-phenylthiazole | Substituted Benzoyl Chlorides | Diisopropylethylamine / DMF | N-(4-phenyl-1,3-thiazol-2-yl)benzamides | derpharmachemica.com |

| 2-amino-4-phenylthiazole | Acetic Anhydride | Ethyl Alcohol | N-acetyl-4-phenyl-2-aminothiazole | mdpi.com |

| 2-amino-4-phenyl-5-phenylazothiazole | Substituted Aromatic Acid Chlorides | Schotten-Bauman conditions | Amides of 2-amino-4-phenyl-5-phenylazothiazoles | mdpi.com |

Schiff Base Formation from the this compound Amine Group

The primary amine group of 2-aminothiazoles readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction provides a simple and efficient route to a wide variety of derivatives. nih.govekb.eg For example, a series of Schiff bases has been synthesized by reacting 4-(4-substituted phenyl)-2-aminothiazoles with various substituted benzaldehydes. nih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine. ekb.egresearchgate.net These reactions are often carried out in a suitable solvent like ethanol (B145695). ekb.eg

Conjugation Approaches with Bioactive Pharmacophores (e.g., Paeonol (B1678282), NSAIDs)

The conjugation of this compound and its related scaffolds with other bioactive molecules is a prominent strategy in medicinal chemistry to develop hybrid compounds with potentially enhanced or synergistic therapeutic effects. This approach often involves forming a stable linkage, such as an amide or sulfonamide bond, between the aminothiazole core and a pharmacophore like paeonol or a non-steroidal anti-inflammatory drug (NSAID). The resulting conjugates aim to combine the distinct biological activities of each component or to modify properties like solubility and toxicity.

One notable example involves the conjugation of paeonol, a phenolic compound from traditional Chinese medicine, with an aminothiazole structure. In this synthetic pathway, paeonol is first treated with thiourea and iodine to form a 2-aminothiazole-paeonol scaffold. mdpi.commdpi.com This intermediate is then reacted with various substituted phenylsulfonyl chlorides to yield a series of N-phenylsulfonyl-aminothiazole-paeonol derivatives. mdpi.commdpi.com This method effectively links the paeonol moiety to a sulfonamide derivative of this compound, creating novel compounds for biological evaluation. mdpi.com The resulting conjugates, such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, have been investigated for their potential anticancer activities. mdpi.comnih.gov

Another significant conjugation strategy involves linking aminothiazoles with NSAIDs to mitigate the gastrointestinal toxicity associated with the free carboxylic acid group of these drugs. thaiscience.inforesearchgate.net Research has demonstrated the synthesis of amide conjugates by reacting a 2-aminothiazole derivative with an NSAID. thaiscience.info A common method involves activating the carboxylic acid of the NSAID with a coupling agent like N,N'-carbonyldiimidazole (CDI) to form an acylimidazole derivative. thaiscience.inforesearchgate.net This activated intermediate then readily reacts with the amino group of a thiazole, such as 5-phenyl-2-aminothiazole, to form a stable amide linkage. thaiscience.inforesearchgate.net This conjugation masks the free acid group, and the resulting compounds have been found to retain analgesic and anti-inflammatory properties with reduced ulcerogenicity compared to the parent NSAIDs. thaiscience.inforesearchgate.net

Table 1: Examples of this compound Derivatives Conjugated with Bioactive Pharmacophores

| Conjugate Type | Aminothiazole Precursor | Bioactive Pharmacophore | Linkage | Example Product | Ref |

|---|---|---|---|---|---|

| Paeonol Conjugate | 2-aminothiazole-paeonol intermediate | Substituted phenylsulfonyl chloride | Sulfonamide | N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | mdpi.comnih.gov |

| NSAID Conjugate | 2-amino-5-phenylthiazole* | Ibuprofen | Amide | N-(5-phenylthiazol-2-yl)-2-(4-isobutylphenyl)propanamide | thaiscience.inforesearchgate.net |

| NSAID Conjugate | 2-amino-5-phenylthiazole* | Mefenamic acid | Amide | N-(5-phenylthiazol-2-yl)-2-((2,3-dimethylphenyl)amino)benzamide | thaiscience.inforesearchgate.net |

| NSAID Conjugate | 2-amino-5-phenylthiazole* | Indomethacin | Amide | N-(5-phenylthiazol-2-yl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide | thaiscience.inforesearchgate.net |

Note: These NSAID conjugates are derived from the 2-amino-5-phenylthiazole isomer, illustrating the general amide conjugation strategy.

Suzuki Coupling Reactions for Aryl Substitution

The Suzuki coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of complex this compound derivatives. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, enabling the introduction of aryl or other substituents onto the thiazole ring.

This methodology is particularly valuable for creating 5-aryl-substituted aminothiazole derivatives. A common synthetic route involves the Suzuki coupling of a 5-halo-2-aminothiazole intermediate with an appropriate arylboronic acid. mdpi.comnih.gov For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved through the reaction of an amide derivative of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid. mdpi.com This reaction demonstrates the utility of Suzuki coupling in attaching a specific aryl group to the 5-position of the thiazole core.

A tandem approach combining enzymatic halogenation with Suzuki coupling has also been developed for the efficient derivatization of the 2-aminothiazole scaffold. nih.gov In this process, a 2-aminothiazole substrate, such as 4-phenyl-2-aminothiazole, is first selectively brominated at the 5-position using a biocatalytic system. nih.gov The resulting 5-bromo-4-phenyl-2-aminothiazole can then be directly used in a subsequent Suzuki-Miyaura cross-coupling reaction without intermediate purification. nih.gov This one-pot, two-step sequence allows for the high-yield arylation of the thiazole ring with a variety of aryl boronic acids under mild, aqueous conditions. nih.gov This highlights an efficient and environmentally conscious pathway to novel arylated aminothiazole derivatives.

Table 2: Examples of Suzuki Coupling Reactions for the Synthesis of Aryl-Substituted Aminothiazole Derivatives

| Thiazole Substrate | Boronic Acid/Ester | Catalyst/Conditions | Product | Application | Ref |

|---|---|---|---|---|---|

| Amide of 2-amino-5-bromothiazole | 4-fluorophenylboronic acid | Pd catalyst | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative | Introduction of an aryl group at the C5 position of the thiazole ring. | mdpi.com |

| 2-amino-6-bromobenzothiazole | p-tolylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 2-amino-6-tolylbenzothiazole | Synthesis of 6-arylbenzothiazoles. | nih.gov |

| 2-amino-6-bromobenzothiazole | 4-methoxyphenyl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 2-amino-6-(4-methoxyphenyl)benzothiazole | Synthesis of 6-arylbenzothiazoles. | nih.gov |

| 5-bromo-4-phenyl-2-aminothiazole (enzymatically generated) | p-methoxyphenyl boronic acid | Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O | 5-(4-methoxyphenyl)-4-phenyl-2-aminothiazole | Tandem biocatalytic bromination and C-C coupling. | nih.gov |

Spectroscopic and Crystallographic Elucidation of N Phenyl 2 Aminothiazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of N-Phenyl-2-aminothiazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and electronic properties of the molecule.

¹H NMR Applications for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around the protons.

In a typical ¹H NMR spectrum recorded in DMSO-d₆, the protons of the phenyl group resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. researchgate.net For instance, in one study, the multiplet corresponding to the N-Aryl protons appeared at δ 7.01 ppm (1H) and δ 7.39 ppm (2H), with the doublet for the remaining N-Aryl protons at δ 7.75 ppm (2H). researchgate.net The thiazole (B1198619) ring proton (H-5) typically appears as a singlet. Its chemical shift can vary depending on the substituents, but it has been reported around δ 7.07 ppm to δ 7.50 ppm. researchgate.netresearchgate.net The amino group (NH₂) protons are also observable and are subject to D₂O exchange. rsc.org In some derivatives, a broad singlet for the NH₂ protons is observed around δ 7.17 ppm. rsc.org It's important to note that the exact chemical shifts can be influenced by the solvent and the presence of other functional groups in derivatives. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for N-Phenyl-2-aminothiazole and its Derivatives.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Phenyl-H | 7.01 - 7.75 | m, d | researchgate.net |

| Thiazole-H (C5-H) | 7.07 - 7.50 | s | researchgate.netresearchgate.net |

| NH₂ | ~7.17 | br s | rsc.org |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

¹³C NMR Applications for Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound.

The carbon atoms of the thiazole ring show distinct resonances. The C2 carbon, bonded to the amino group, is typically found significantly downfield. The C4 and C5 carbons of the thiazole ring also have characteristic chemical shifts. For example, in a derivative, the C-5 carbon of the thiazole ring was observed at δ 106.17 ppm. researchgate.net The phenyl group carbons resonate in the aromatic region, typically between δ 112 and δ 130 ppm. researchgate.net The specific chemical shifts for the ipso, ortho, meta, and para carbons of the phenyl ring provide further structural confirmation. For instance, in one analysis, the phenyl carbons were assigned at δ 112.61, 128.91, and 129.50 ppm. researchgate.net The C4 carbon of the thiazole ring, attached to the phenyl group, has been reported at δ 148.78 ppm in a related derivative. google.com

Table 2: Illustrative ¹³C NMR Chemical Shifts for the N-Phenyl-2-aminothiazole Framework.

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Thiazole C2 | ~168 | |

| Thiazole C4 | ~148-150 | google.comrsc.org |

| Thiazole C5 | ~106-107 | researchgate.netgoogle.com |

| Phenyl Carbons | ~112-130 | researchgate.net |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound by detecting their vibrational frequencies.

The IR spectrum of this compound and its derivatives typically displays a number of key absorption bands. The N-H stretching vibrations of the amino group are usually observed in the region of 3300-3500 cm⁻¹. rsc.orgresearchgate.net These bands are often sharp and weaker compared to O-H bands. researchgate.net The C=N stretching vibration of the thiazole ring is a characteristic feature and typically appears around 1515-1689 cm⁻¹. rsc.orguniversalprint.org Aromatic C=C stretching vibrations from the phenyl ring are also present in the 1455-1580 cm⁻¹ region. rsc.orguniversalprint.org The C-S stretching vibration within the thiazole ring can be observed at lower frequencies, often around 1091 cm⁻¹. universalprint.org The presence of these characteristic bands provides strong evidence for the this compound structure.

Table 3: Key IR Absorption Bands for N-Phenyl-2-aminothiazole.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretch | 3300 - 3500 | rsc.orgresearchgate.net |

| Imine (C=N) | Stretch | 1515 - 1689 | rsc.orguniversalprint.org |

| Aromatic (C=C) | Stretch | 1455 - 1580 | rsc.orguniversalprint.org |

| Thiazole (C-S) | Stretch | ~1091 | universalprint.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structural features.

In electron ionization (EI) mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (176.24 g/mol ). guidechem.comlookchem.com The fragmentation pattern can provide valuable structural insights. For instance, the fragmentation of related 2-aminothiazole (B372263) derivatives often involves the loss of small, stable molecules. In some cases, fragmentation of the thiazole ring can occur. nih.gov For example, a study on similar compounds showed fragmentation leading to the loss of NH₂CN and CH=C=S. The observation of the correct molecular ion peak and a logical fragmentation pattern serves as strong confirmation of the compound's identity.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elucidation of Molecular Conformations and Tautomerism

Single-crystal X-ray diffraction studies have been performed on derivatives of this compound, providing definitive evidence of their molecular conformation and tautomeric form in the solid state. researchgate.netscielo.org.za These studies reveal the relative orientation of the phenyl and thiazole rings. For some related compounds, it has been shown that the keto-amine tautomer is the predominant form in the solid state. scielo.org.za The crystal structure is often stabilized by intermolecular hydrogen bonds, such as N-H···N interactions, which can lead to the formation of dimers or more extended networks. scielo.org.zatandfonline.com The precise bond lengths and angles obtained from X-ray analysis correlate well with theoretical values obtained from computational methods like Density Functional Theory (DFT). lookchem.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation) and Crystal Packing

The crystal structure and packing of this compound and its derivatives are significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the crystalline state, aminothiazole derivatives frequently exhibit hydrogen bonds that dictate the supramolecular architecture. The heterocyclic nitrogen of the thiazole ring often acts as a hydrogen acceptor, while the amino group provides hydrogen donors. tandfonline.com

In many 2-aminothiazole derivatives, intermolecular N-H···N and N-H···O hydrogen bonds are primary contributors to the stability of the crystal lattice, leading to the formation of specific packing motifs. iucr.org For instance, in the crystal structures of adducts formed between 2-aminothiazole derivatives and carboxylic acids, hydrogen-bonded cyclic dimers are a common feature. uq.edu.au These dimers typically form via the N-H of the amino group, the heterocyclic thiazole nitrogen, and the complementary carboxylate groups of the acid, often resulting in a graph set notation of R2,2(8). uq.edu.au Such interactions can organize the molecules into polymeric chains, extending throughout the crystal lattice. uq.edu.au

| Interaction Type | Typical Bond Length (Å) | Role in Crystal Packing |

| N-H···N | ~2.8 iucr.org | Formation of chains and dimers |

| N-H···O | ~2.8 uq.edu.au | Stabilization of co-crystals and adducts |

| C-H···π | ~2.7 uni-konstanz.de | Stacking of aromatic rings |

| H···H Contacts | Variable | Major contributor to overall packing forces researchgate.net |

Table 1: Common Intermolecular Interactions in Aminothiazole Crystal Structures.

Co-crystal Structure Analysis with Target Macromolecules

The ability of the 2-aminothiazole scaffold to interact with biological macromolecules has been extensively studied, revealing key binding modes that are crucial for its diverse biological activities. The this compound moiety can fit into hydrophobic pockets of proteins, where it can act as a mimetic of endogenous ligands. acs.org

Docking studies and co-crystal structure analysis have provided insights into these interactions at an atomic level. For example, in the ATP-binding site of cyclin-dependent kinases like CDK2 and CDK9, the 2-aminopyrimidine (B69317) skeleton, a related structure, forms critical hydrogen bonds with hinge region residues such as LEU83 (in CDK2) and CYS106 (in CDK9). acs.org The N-phenyl group and the thiazole ring occupy the ATP-binding site, with the phenyl substituent often pointing towards the solvent or interacting with other parts of the pocket. acs.orgacs.org

In the context of HIV-1 nucleocapsid (NC) protein, the aminothiazole moiety has been shown to fit into a hydrophobic pocket, mimicking a guanine (B1146940) base. acs.org The phenyl ring can be stacked against the side chain of tryptophan residues (e.g., Trp37), enhancing the binding affinity through π-π stacking interactions. acs.org The formation of co-crystals with smaller molecules, such as coumarin (B35378) derivatives, also demonstrates the propensity of this compound to form hydrogen bonds, in this case between its amino group and a keto-group of the co-former, creating zigzag chains in the crystal lattice. mdpi.com

These studies highlight a common theme: the aminothiazole nitrogen and the exocyclic amino group are key hydrogen bonding sites, while the phenyl ring provides crucial hydrophobic and stacking interactions.

| Macromolecule Target | Key Interacting Residues | Type of Interaction |

| CDK2 | LEU83 (hinge region) acs.org | Hydrogen Bonding |

| CDK9 | CYS106 (hinge region) acs.org | Hydrogen Bonding |

| HIV-1 Nucleocapsid Protein | Trp37 acs.org | π-π Stacking |

Table 2: Examples of this compound Interactions with Macromolecular Targets.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of this compound. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state, with the specific wavelengths of absorption providing information about the molecule's electronic transitions.

The electronic spectra of 2-aminothiazole derivatives typically display distinct absorption bands corresponding to π → π* and n → π* transitions. nih.gov The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are usually observed at shorter wavelengths (higher energy) and are characteristic of the aromatic and heterocyclic ring systems. nih.govacs.org For instance, strong bands observed between 253–298 nm in aminothiazole ligands are often attributed to π → π* transitions within the aromatic rings. nih.gov

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on nitrogen or sulfur atoms) to a π* antibonding orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. acs.orgnih.gov In aminothiazole-based Schiff bases, a band in the region of 306–392 nm is often assigned to the n → π* electronic transition of the azomethine unit. nih.govnih.gov

The conjugation between the phenyl ring and the 2-aminothiazole system significantly influences the electronic spectra. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. tandfonline.com Chelation with metal ions further perturbs the electronic structure, often causing the π → π* and n → π* transition bands to shift to different frequencies, confirming the coordination of the ligand to the metal center. acs.orgnih.gov

| Transition Type | Typical Wavelength Range (nm) | Associated Molecular Feature |

| π → π | 250–300 nih.gov | Aromatic and Thiazole Rings |

| n → π | 300–400 nih.govnih.gov | Heteroatom lone pairs (N, S), Azomethine group |

Table 3: Typical Electronic Transitions for Aminothiazole Derivatives.

Computational and Theoretical Investigations of N Phenyl 2 Aminothiazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and geometric structures of N-Phenyl-2-aminothiazole systems. By calculating the electron density, DFT methods can accurately predict a variety of molecular properties.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. acs.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. acs.org The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. acs.orgmdpi.com

In studies of this compound derivatives, the HOMO is often localized on the diphenylamino groups, while the LUMO is typically found on the thiazole (B1198619) ring and the aromatic groups at the 2-position. clockss.org For some derivatives, the HOMO is distributed over the entire molecule except for the ethyl group, while the LUMO is concentrated on all atoms except for the ester group. nih.gov The energy gap is a critical parameter, with smaller values suggesting that the molecule is more easily polarized and can readily donate electrons to an acceptor, which in turn can influence its biological activity. mdpi.com

DFT calculations have been performed on various this compound derivatives to determine their FMO energies. For instance, in a study of 5-N-arylaminothiazoles, the HOMO and LUMO energy levels were calculated to understand the effect of different functional groups. clockss.org The introduction of sulfur-containing functional groups was found to influence the energy levels of both HOMO and LUMO. clockss.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-Phenyl-N-(2-thiazoyl) thiourea (B124793) (PTTH2) | - | - | 4.63 | chemicaljournal.org |

| [Pt(PPh3)2(PTT)] Complex | - | - | 3.22 | chemicaljournal.org |

| 5-aminothiazole derivative (5a) | -5.07 | -1.48 | 3.59 | clockss.org |

| 5-aminothiazole derivative (9a) | -5.26 | -1.80 | 3.46 | clockss.org |

| 5-aminothiazole derivative (10a) | -5.37 | -2.06 | 3.31 | clockss.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. bilecik.edu.tr The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound derivatives, MEP analysis helps to identify the sites of chemical reactivity. bilecik.edu.trresearchgate.net These maps can confirm the location of hydrogen bonding sites and provide insights into the molecule's intermolecular interactions. nih.gov In various studies, MEP surfaces have been used to determine the active sites of these compounds, aiding in the understanding of their biological activity. researchgate.net

Quantum chemical parameters derived from DFT calculations provide a quantitative measure of a molecule's global reactivity, hardness, softness, and stability. bilecik.edu.trresearchgate.net These parameters, including electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the global electrophilicity index (ω), are calculated from the HOMO and LUMO energy values. mdpi.commdpi.com

Chemical Hardness (η) and Softness (S) are indicators of a molecule's resistance to deformation of its electron cloud. A harder molecule has a larger HOMO-LUMO gap, making it less reactive, while a softer molecule has a smaller gap and is more reactive. acs.orgmdpi.com

Electronegativity (χ) describes the power of an atom in a molecule to attract electrons to itself.

The Electrophilicity Index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment and can provide an idea about the toxicity and biological activity of drug-receptor interactions. mdpi.com

Studies on aminothiazole derivatives have shown that calculated global hardness values being lower than global softness values suggest that the compounds are more reactive and less stable. acs.orgarabjchem.org These reactivity descriptors are considered significant in understanding the bioactive nature of these compounds. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Chemical Hardness (η) | 1.34 eV | acs.org |

| Chemical Softness (σ) | 0.37 eV | acs.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor.

Molecular docking simulations have been instrumental in predicting the binding modes of this compound derivatives with various biological targets. These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site residues of the protein. nih.gov

For example, docking studies of 2-aminothiazole (B372263) derivatives with the mycobacterial β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) have identified two distinct binding modes stabilized by H-bonds and arene-H interactions. rsc.org In one binding mode, the carboxamide oxygen forms a hydrogen bond with the backbone of Ala306, and the thiazole sulfur interacts with the sidechain of Cys112. rsc.org In another mode, the sulfur of the thiazole interacts with the backbone of Tyr304. rsc.org Such studies have rationalized the importance of the aminothiazole ring and the carboxamide linker for binding to the catalytic site of FabH. rsc.org

Docking of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine derivatives into the active site of Aurora kinase has also been performed, revealing important binding interactions. acs.org Similarly, docking of 2-aminothiazole derivatives against nicotinamide (B372718) phosphoribosyltransferase (Nampt) has been used to study their binding comprehensively. cdnsciencepub.com

Scoring functions are used in molecular docking to estimate the binding affinity of a ligand to its target. scispace.com These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. cdnsciencepub.com The accurate prediction of binding affinities is a significant challenge in computational chemistry. nih.gov

In studies of 2-aminothiazole derivatives, docking scores have been used to rank potential inhibitors. For instance, the docking of N-acyl-2-aminothiazoles against cyclin-dependent kinase 2 (CDK2)/cycE showed that these compounds are potent and selective inhibitors. nih.gov The free energies of binding, represented as Glide docking scores, for 2-aminothiazole derivatives with the Nampt enzyme ranged from -6.865 to -7.577 kcal/mol for rigid docking and from -7.885 to -8.184 kcal/mol for induced-fit docking. cdnsciencepub.com For a series of 2-amino-4,5-diarylthiazole derivatives targeting Candida albicans CYP51, a docking score as high as -8.104 kcal/mol was reported. mdpi.com

| Ligand/Derivative Type | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Aminothiazole derivative (Compound 3) | Mycobacterial FabH (Binding Mode 1) | -6.885 | rsc.org |

| Aminothiazole derivative (Compound 3) | Mycobacterial FabH (Binding Mode 2) | -6.829 | rsc.org |

| 2-aminothiazole derivatives (rigid docking) | Nicotinamide phosphoribosyl transferase (Nampt) | -6.865 to -7.577 | cdnsciencepub.com |

| 2-aminothiazole derivatives (induced fit docking) | Nicotinamide phosphoribosyl transferase (Nampt) | -7.885 to -8.184 | cdnsciencepub.com |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans CYP51 | -8.104 | mdpi.com |

| 2-amino-4,5-diarylthiazole derivative (5a8) | Candida albicans Hsp90 | -6.431 | mdpi.com |

Prediction of Binding Modes and Active Site Interactions with Biological Targets

In Silico Studies for Structure-Activity Relationship (SAR) Support

Computational and theoretical investigations, particularly in silico studies, have become indispensable tools in modern medicinal chemistry for elucidating Structure-Activity Relationships (SAR). nih.gov These methods provide crucial insights into how the chemical structure of a compound influences its biological activity, thereby guiding the rational design of more potent and selective therapeutic agents. For this compound and its related scaffolds, molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are the primary computational techniques employed to support SAR analysis. excli.deexcli.de These studies help researchers to visualize binding interactions at an atomic level and to develop predictive models that correlate physicochemical properties with biological function. excli.de

Molecular Docking Investigations

Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). This technique has been extensively applied to various this compound derivatives to understand their mechanism of action against different biological targets.

Research has demonstrated the use of molecular docking to probe the inhibitory mechanisms of N-substituted 4-phenyl-2-aminothiazole derivatives against human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE). nih.gov These in silico simulations successfully identified the key binding interactions of the most potent inhibitors at the enzyme active sites, providing a molecular basis for their experimental activity. nih.gov For instance, studies on 2-aminothiazole Schiff bases designed as antimicrobial agents used molecular docking to confirm their binding within the target enzyme, with the results showing a strong correlation with experimental findings. nih.gov

In the context of antifungal drug discovery, molecular docking was employed to rationalize the activity of novel 1,2,3-triazole-2-aminothiazole hybrids. bohrium.com The studies showed that these compounds fit effectively into the active site cavity of the fungal enzyme CYP51A1, which supported the experimental antifungal evaluation results. bohrium.com Similarly, docking studies on thiazolamide derivatives containing a diphenyl ether moiety provided a reasonable explanation for their high fungicidal activity against the phytopathogenic fungus Rhizoctonia solani. researchgate.net

Furthermore, in the field of oncology, molecular docking has been pivotal in identifying 2-amino thiazole derivatives as potential Aurora Kinase inhibitors for breast cancer treatment. nih.govacs.org In one such study, a series of compounds were docked into the active site of the Aurora Kinase A (PDB ID: 1MQ4). The results highlighted several derivatives with excellent binding interactions and high docking scores, identifying a lead compound for further investigation. nih.gov

Table 1: Molecular Docking Data for Selected 2-Aminothiazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |

|---|---|---|---|---|---|

| 1a | Aurora Kinase A (1MQ4) | -9.67 | Not specified | Anticancer | nih.govacs.org |

| 2a | Aurora Kinase A (1MQ4) | Not specified | Excellent binding interactions noted | Anticancer | nih.govacs.org |

| 3e | Aurora Kinase A (1MQ4) | Not specified | Excellent binding interactions noted | Anticancer | nih.govacs.org |

| Thiazole derivative 9 | Acetylcholinesterase (AChE) | Not specified | Interactions at enzyme active site examined | AChE Inhibition | nih.gov |

| Thiazole derivative 11 | Carbonic Anhydrase II (hCA II) | Not specified | Interactions at enzyme active site examined | hCA II Inhibition | nih.gov |

| Triazole-thiazole hybrid 5f | CYP51A1 | Good binding affinity | Effective interactions in active site cavity | Antifungal | bohrium.com |

| Triazole-thiazole hybrid 5g | CYP51A1 | Good binding affinity | Effective interactions in active site cavity | Antifungal | bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. excli.de These models are expressed as mathematical equations that can be used to predict the activity of newly designed, unsynthesized compounds.

QSAR studies have been successfully performed on 2-aminothiazole derivatives for a range of biological activities. In one study focusing on anti-prion activity, researchers developed QSAR models for a set of 47 derivatives using methods like multiple linear regression (MLR). excli.de The resulting MLR model showed good predictive performance and, importantly, the analysis of its descriptors provided key structural insights. The study suggested that potent anti-prion activity was associated with asymmetrical molecules that have a low tendency to form hydrogen bonds and a high frequency of nitrogen atoms at a specific topological distance. excli.de

In another application, QSAR modeling was conducted on a series of newly synthesized 2-aminothiazole sulfonamide derivatives to explore their antioxidant properties. excli.de The study developed predictive QSAR models for both DPPH and SOD-mimic activities. The insights gained from these models were then used to guide the rational design of additional derivatives with potentially enhanced antioxidant effects. excli.de This demonstrates the practical utility of QSAR in facilitating the drug discovery process. excli.de

The development of Aurora Kinase inhibitors has also benefited from QSAR analysis. nih.gov A study on 54 aminothiazole derivatives with Aurora Kinase inhibitory characteristics used their IC50 values to develop robust QSAR models. nih.gov This approach helps in understanding which structural features are most influential for the observed anticancer activity, thereby streamlining the search for novel therapies. nih.govacs.org

Table 2: Summary of QSAR Model Findings for 2-Aminothiazole Derivatives

| Biological Activity | Modeling Technique | Model Performance (Correlation Coefficient, r) | Key Structural Insights/Descriptors | Reference |

|---|---|---|---|---|

| Anti-prion | Multiple Linear Regression (MLR) | 0.9073 (LOO-CV) | Activity is enhanced by molecular asymmetry, low hydrogen bond propensity, and high nitrogen content at topological distance 02. | excli.de |

| Antioxidant (DPPH & SOD-mimic) | Not specified | Two predictive models were constructed. | Key structural properties were elucidated to guide the design of new derivatives. | excli.de |

| Anticancer (Aurora Kinase Inhibition) | Ordinary Least Squares | Not specified | Models were developed based on a dataset of 54 compounds to predict biological activity. | nih.gov |

Elucidation of Biological Activity Mechanisms of N Phenyl 2 Aminothiazole Derivatives

Enzyme Inhibition Mechanisms of N-Phenyl-2-aminothiazole Scaffolds

The following sections will explore the detailed inhibitory pathways of this compound derivatives against a selection of clinically relevant enzymes.

Human Carbonic Anhydrase (hCA I, hCA II) Inhibition Pathways

This compound derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. nih.govnih.govtandfonline.com These cytosolic enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.

The primary mechanism of inhibition involves the interaction of the sulfonamide group, a common substituent on these derivatives, with the zinc ion (Zn²⁺) located in the active site of the hCA enzyme. tandfonline.com This interaction is a hallmark of classical carbonic anhydrase inhibitors. The sulfonamide moiety coordinates to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic hydration of carbon dioxide.

Studies have shown that the substitution pattern on the phenyl ring and the thiazole (B1198619) core can significantly influence the inhibitory potency and selectivity. For instance, derivatives with fluoro-substituents have shown greater inhibitory effects than those with chloro, cyano, methoxy (B1213986), or methyl groups. tandfonline.com Specifically, a 4-fluorophenyl substituent has been associated with potent inhibition. The binding of these inhibitors is further stabilized by a network of hydrogen bonds with amino acid residues within the active site cavity. researchgate.net

In one study, 2-amino-4-(4-chlorophenyl)thiazole showed potent inhibition against hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a strong inhibitor of hCA II. nih.gov Molecular docking studies have further elucidated these interactions, showing the thiazole derivatives fitting snugly into the enzyme's active site. nih.gov The inhibitory constants (Ki) for these compounds often fall within the nanomolar to low micromolar range, indicating high affinity for the target enzymes. nih.govnih.govtandfonline.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives

| Compound/Derivative | Target Isoform | Inhibition Constant (Ki) | Reference |

| N-protected thiazole derivatives | hCA I | 46.85-587.53 nM | nih.gov |

| N-protected thiazole derivatives | hCA II | 35.01-578.06 nM | nih.gov |

| Sulfonamide-bearing thiazoles | hCA I | 0.33–1.21 μM | tandfonline.com |

| Sulfonamide-bearing thiazoles | hCA II | 0.11–1.99 μM | tandfonline.com |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM | nih.gov |

| Aminomethyl/alkoxymethyl derivatives | hCA I | 58–157 nM | tandfonline.com |

| Aminomethyl/alkoxymethyl derivatives | hCA II | 81–215 nM | tandfonline.com |

Acetylcholinesterase (AChE) Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic approach for Alzheimer's disease. Certain this compound derivatives have emerged as potent AChE inhibitors. nih.govnih.gov

The inhibitory mechanism of these compounds against AChE involves their binding to the active site of the enzyme, which is located at the bottom of a deep and narrow gorge. The binding can occur at the catalytic active site (CAS) or the peripheral anionic site (PAS). The interaction of the thiazole derivatives with key amino acid residues in these sites prevents the substrate, acetylcholine, from accessing the catalytic triad (B1167595) and being hydrolyzed.

In silico molecular docking studies have been instrumental in visualizing these interactions. nih.gov For example, 2-amino-4-(4-bromophenyl)thiazole has demonstrated effective inhibition of AChE with a Ki value of 0.129 ± 0.030 μM. nih.gov The binding energy calculations from docking studies support the potent inhibitory activity observed in vitro. nih.gov The inhibitory activity of these derivatives highlights their potential in the development of new treatments for neurodegenerative diseases. google.com

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound/Derivative | Inhibition Constant (Ki) | Reference |

| N-protected thiazole derivatives | 19.58-226.18 nM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | 0.129 ± 0.030 μM | nih.gov |

| Aminomethyl/alkoxymethyl derivatives | 18 ± 2–78 ± 36 nM | tandfonline.com |

Src Family Kinase (SFK) Inhibition: Molecular Basis and Pan-Kinase Activity

The Src family of non-receptor tyrosine kinases (SFKs) are key regulators of various cellular processes, and their aberrant activation is linked to cancer development and progression. nih.gov The 2-aminothiazole (B372263) scaffold has been identified as a novel template for the development of potent pan-Src kinase inhibitors. researchgate.netnih.gov

One of the most prominent examples of an this compound derivative targeting SFKs is Dasatinib (BMS-354825). researchgate.netnih.gov Dasatinib is a multi-kinase inhibitor that potently inhibits all Src family kinases. researchgate.net The molecular basis of its inhibitory activity lies in its ability to bind to the ATP-binding pocket of the kinase domain. researchgate.net This binding is facilitated by key hydrogen bond interactions between the aminothiazole core and the hinge region of the kinase. nih.gov

Molecular modeling and subsequent crystal structures have confirmed this binding mode. researchgate.netnih.gov The N-phenyl group and other substituents on the thiazole ring occupy adjacent hydrophobic pockets, contributing to the high affinity and potency of the inhibitor. The development of these inhibitors often involves iterative structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. researchgate.netnih.gov The pan-kinase activity of these compounds, including the inhibition of Abl kinase, has made them effective therapeutic agents for certain types of leukemia. nih.govgoogle.com

Table 3: Src Family Kinase (SFK) Inhibition by this compound Derivatives

| Compound/Derivative | Target | Potency | Reference |

| Dasatinib (BMS-354825) | Pan-Src Kinases | Nanomolar to subnanomolar | researchgate.netnih.gov |

| Aminoimidazole and aminothiazole derivatives | Src, Fyn, Lyn, Yes | Ki values in the range of 90-480 nM | nih.gov |

| Dasatinib analogue (12m) | Pan-Src Kinases | Nanomolar to subnanomolar | researchgate.net |

Fascin (B1174746) Inhibition and Its Role in Anti-Migration/Anti-Invasion Activities in Metastatic Cancer Cells

Fascin is an actin-bundling protein that plays a crucial role in the formation of cellular protrusions like filopodia and invadopodia, which are essential for cell migration and invasion. Overexpression of fascin is correlated with increased metastatic potential in various cancers. This compound derivatives have been identified as inhibitors of fascin, thereby impeding cancer cell motility. nih.gov

The anti-migration and anti-invasion activities of these thiazole derivatives stem from their ability to interfere with the function of fascin. nih.gov While the precise molecular mechanism of fascin inhibition by these compounds is still under investigation, it is believed that they may disrupt the interaction of fascin with actin filaments or modulate its expression.

Structure-activity relationship studies have revealed that modifications to the thiazole and phenyl rings can significantly impact the anti-migration potency. For instance, N-alkylation on the thiazole nitrogen has been shown to enhance anti-migration activity. nih.govacs.org Some of these compounds have demonstrated potent inhibition of cancer cell migration and invasion in in vitro assays, with some analogues showing 50% inhibition of cell migration at nanomolar concentrations. nih.gov These findings underscore the potential of this compound derivatives as anti-metastatic agents. semanticscholar.orgnih.gov

Table 4: Anti-migration and Anti-invasion Activities of this compound Derivatives

| Compound Series/Derivative | Activity | Potency | Reference |

| N-alkyl substituted thiazole derivatives | Anti-migration | 50% inhibition at 24 nM (compound 5p) | nih.gov |

| Thiazole derivatives | Anti-invasion | >50% inhibition at 10 μM | nih.gov |

| Chlorobenzylated 2-aminothiazole-phenyltriazole hybrid | Anti-migration | Dose-dependent inhibition | semanticscholar.orgnih.gov |

Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition

Glutathione S-transferase omega 1 (GSTO1-1) is an enzyme implicated in inflammatory processes and drug resistance in cancer. nih.gov N-(5-phenylthiazol-2-yl)acrylamides, a class of this compound derivatives, have been designed as potent and covalent inhibitors of GSTO1-1. nih.govnih.gov

The inhibitory mechanism of these compounds is based on their ability to covalently bind to a reactive cysteine residue (Cys32) in the active site of GSTO1-1. nih.govnih.gov The acrylamide (B121943) moiety of these inhibitors acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys32. This irreversible binding inactivates the enzyme.

Structure-based design, guided by co-crystal structures of GSTO1-1 with inhibitors, has led to the development of highly potent compounds. nih.govnih.gov Modifications to the amide portion of the molecule have been shown to significantly increase the inhibitory potency, with some analogues achieving IC50 values in the sub-nanomolar range. nih.govnih.gov The reorientation of the phenyl-thiazole core within the active site, as revealed by crystallography, has provided crucial insights for the design of more effective inhibitors. nih.gov

Table 5: Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition by this compound Derivatives

| Compound/Derivative | Inhibition Mechanism | Potency (IC50) | Reference |

| Thiazole derivative 10 | Covalent binding to Cys32 | 0.6 μM | nih.govnih.gov |

| Analogue 49 | Covalent binding to Cys32 | 0.22 ± 0.02 nM | nih.govnih.gov |

Aurora Kinase Inhibition Mechanisms

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for cancer therapy. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, a subset of this compound derivatives, have been identified as potent inhibitors of Aurora A and B kinases. acs.orgnih.gov

The mechanism of inhibition involves the competitive binding of these compounds to the ATP-binding site of the Aurora kinases. acs.orgnih.gov This prevents the phosphorylation of downstream substrates that are critical for mitotic progression. The inhibition of Aurora kinases by these derivatives leads to mitotic failure, increased polyploidy, and ultimately, cell death in cancer cells. acs.orgnih.gov

The potency and selectivity of these inhibitors are influenced by the substitution pattern on the aniline (B41778) (N-phenyl) ring. acs.orgnih.gov For example, the presence of a substituent at the para-position of the aniline ring has been correlated with improved Aurora kinase inhibition. acs.orgnih.gov A lead compound from this series, CYC116, has demonstrated oral bioavailability and anticancer activity in preclinical models and has advanced to clinical trials. acs.orgnih.gov

Table 6: Aurora Kinase Inhibition by this compound Derivatives

| Compound/Derivative | Target Kinases | Inhibition Constant (Ki) | Reference |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18; CYC116) | Aurora A | 8.0 nM | acs.orgnih.gov |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18; CYC116) | Aurora B | 9.2 nM | acs.orgnih.gov |

Antimicrobial Action Mechanisms of this compound Compounds

This compound derivatives have emerged as a significant class of compounds with promising antimicrobial properties. Their mechanisms of action are multifaceted, targeting various essential cellular processes in bacteria and fungi, including those that have developed resistance to conventional antibiotics.

Mechanisms Against Multi-Drug Resistant Bacterial Strains (e.g., MRSA)

This compound derivatives have demonstrated considerable potential as anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents. researchgate.netresearchgate.netcu.edu.eg Certain aminoguanidine (B1677879) analogues within this class show potent activities against multidrug-resistant staphylococcal isolates, with Minimum Inhibitory Concentrations (MICs) that are comparable or superior to clinical drugs like linezolid (B1675486) and vancomycin (B549263). researchgate.netnih.gov

The effectiveness of these compounds extends to reducing the intracellular load of MRSA. Studies have shown that low concentrations of specific aminoguanidine derivatives can decrease the intracellular presence of MRSA by over 90%. nih.gov Furthermore, these compounds exhibit rapid bactericidal activity against MRSA and have longer post-antibiotic effects compared to vancomycin. nih.gov

Some phenylthiazole derivatives act synergistically with existing antibiotics. For instance, certain thiazoles can resensitize vancomycin-resistant S. aureus (VRSA) to vancomycin, reducing its MIC by as much as 512-fold in some strains. researchgate.net These derivatives have also shown superiority to vancomycin in diminishing S. epidermidis biofilm mass. researchgate.net

The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes. A docking study on one derivative suggested it interacts with the binding site of S. aureus DNA gyrase. nih.gov By binding to the gyrase-DNA complex, it is thought to prevent the DNA replication process, leading to a bactericidal effect without promoting the development of resistance. nih.gov

| Compound Type | Activity/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Aminoguanidine Analogues (3a, 3b, 3e) | Inhibition of bacterial growth | Potent activity against MRSA, VRE, and S. pneumoniae. MICs comparable to linezolid and vancomycin. | researchgate.netnih.gov |

| Aminoguanidine Analogues (3a, 3b, 3e) | Intracellular activity | >90% reduction in intracellular MRSA burden at low concentrations. | nih.gov |

| Thiazole Derivative (Compound 2) | Synergy with glycopeptides | Resensitized VRSA to vancomycin, reducing its MIC by up to 512-fold. | researchgate.net |

| Imidazo[2,1-b]benzothiazole Derivative (11d) | DNA Gyrase Inhibition | Interacts with the S. aureus DNA gyrase-DNA complex, preventing replication. | nih.gov |

Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound exhibit a wide range of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com However, studies often report a more pronounced antibacterial effect against Gram-positive strains. researchgate.net

A series of synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were screened against two Gram-positive strains (Staphylococcus aureus, Bacillus subtilis), one Gram-negative strain (Escherichia coli), and two fungal strains. researchgate.net Several of these molecules demonstrated higher potency than the reference drugs used in the study. researchgate.net Similarly, novel aminothiazole derivatives carrying substituents like 4-chlorophenyl and 4-fluorophenyl have shown activity against both E. coli and B. subtilis. mdpi.com